5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Description
5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (CAS: 421584-03-4) is a 1,2,4-oxadiazole derivative with a molecular formula of C₁₇H₁₅ClN₂O₃ and a molecular weight of 330.77 g/mol. The compound features a central 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group at position 3 and a (4-chloro-3-methylphenoxy)methyl group at position 3. The compound is stored under dry, room-temperature conditions and exhibits moderate stability .
Properties
IUPAC Name |
5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c1-11-9-14(7-8-15(11)18)22-10-16-19-17(20-23-16)12-3-5-13(21-2)6-4-12/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBRCQVQYZVOAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Procedure and Conditions
-
Amidoxime Formation :
(4-Chloro-3-methylphenoxy)acetonitrile (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.2 equiv) in dimethylformamide (DMF) under reflux (100°C) for 4 hours in the presence of potassium carbonate (2.0 equiv). This step generates the intermediate amidoxime, (4-chloro-3-methylphenoxy)acetamidoxime, via nucleophilic addition. -
Cyclization and Oxidation :
4-Methoxybenzaldehyde (2.5 equiv) is added to the reaction mixture, which is maintained at 100°C for an additional 8–12 hours. The aldehyde acts as both a substrate and an oxidant, facilitating the formation of the 4,5-dihydro-1,2,4-oxadiazole intermediate, followed by its oxidation to the fully aromatic 1,2,4-oxadiazole. -
Workup and Purification :
The crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate. Purification via column chromatography (silica gel, hexane/ethyl acetate 7:3) yields the target compound as a white solid (65–72% yield).
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility of intermediates |
| Base | K₂CO₃ | Enhances amidoxime formation |
| Temperature | 100°C | Balances reaction rate and side reactions |
| Aldehyde Equivalents | 2.5 | Ensures complete oxidation |
Mechanistic Insights
The reaction proceeds through three sequential steps:
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Amidoxime Generation : Nucleophilic attack of hydroxylamine on the nitrile carbon forms the amidoxime intermediate.
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Dihydro-oxadiazole Formation : Condensation of the amidoxime with the aldehyde yields a Schiff base, which undergoes cyclization to form the 4,5-dihydro-1,2,4-oxadiazole.
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Aromatization : Oxidation by excess aldehyde converts the dihydro intermediate into the fully conjugated 1,2,4-oxadiazole.
Alternative Hydrazide-Based Cyclization
While less common for 1,2,4-oxadiazoles, hydrazide intermediates have been employed in synthesizing related 1,3,4-oxadiazoles. Adapting this approach requires modifications to favor 1,2,4-regiochemistry.
Stepwise Synthesis via Hydrazide Intermediate
-
Esterification :
4-Chloro-3-methylphenol is reacted with ethyl chloroacetate in dry acetone under reflux to yield ethyl (4-chloro-3-methylphenoxy)acetate. -
Hydrazide Formation :
The ester is treated with hydrazine hydrate in ethanol, producing (4-chloro-3-methylphenoxy)acetohydrazide. -
Oxadiazole Ring Closure :
Reaction with 4-methoxybenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) induces cyclodehydration, forming the 1,2,4-oxadiazole. However, this method suffers from lower yields (45–50%) due to competing side reactions.
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| One-Pot (Base-Mediated) | 65–72 | High efficiency, fewer steps | Requires excess aldehyde |
| Hydrazide Cyclization | 45–50 | Avoids nitrile precursors | Lower regioselectivity |
Industrial-Scale Considerations
For large-scale production, the one-pot method is preferred due to its simplicity and reduced purification demands. Key industrial adaptations include:
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Continuous Flow Reactors : Enhance heat and mass transfer, minimizing decomposition.
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Catalytic Optimization : Substituting K₂CO₃ with recyclable solid bases (e.g., hydrotalcite) improves sustainability.
Characterization and Quality Control
The final product is characterized by:
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, Ar-H), 7.32 (d, 1H, Ar-H), 6.99 (d, 2H, Ar-H), 5.21 (s, 2H, OCH₂), 3.89 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).
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IR (KBr) : 1610 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).
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HPLC Purity : ≥98% (C18 column, acetonitrile/water 60:40).
Chemical Reactions Analysis
Types of Reactions
5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted phenoxy and methoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has been synthesized and evaluated for its biological activities, particularly its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit notable antibacterial and antifungal activities. For instance, compounds similar to 5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole have shown effectiveness against various microbial strains. A study highlighted that specific oxadiazole derivatives demonstrated significant activity against Fusarium oxysporum, suggesting potential applications in treating fungal infections .
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been extensively studied. For example, a recent investigation into 1,3,4-oxadiazoles revealed their ability to induce apoptosis in glioblastoma cell lines . These findings indicate that compounds like 5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole could serve as lead compounds in the development of new anticancer agents.
Agricultural Applications
Oxadiazoles are also recognized for their role as agrochemicals. Their ability to act as herbicides and fungicides makes them valuable in crop protection.
Herbicidal Activity
The structural features of oxadiazoles contribute to their herbicidal properties. Studies have shown that similar compounds can inhibit the growth of various weed species, providing an effective means of managing agricultural pests without harming crops .
Fungicidal Properties
The antifungal activity of oxadiazoles suggests they can be developed into fungicides that protect crops from fungal diseases. This is particularly relevant in the context of sustainable agriculture where chemical residues must be minimized .
Material Science
In addition to biological applications, oxadiazoles are explored for their utility in material science.
Photophysical Properties
Oxadiazole derivatives are known for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Their ability to absorb UV light and emit fluorescence can be harnessed in developing advanced materials for electronics .
Thermal Stability
The thermal stability of oxadiazoles allows them to be used in high-temperature applications, including heat-resistant polymers and coatings .
Case Studies
Mechanism of Action
The mechanism of action of 5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA synthesis and protein function.
Pathways Involved: It can inhibit key enzymes in metabolic pathways, leading to the disruption of cellular functions and ultimately causing cell death in microbes or cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Structural Analogues of 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability and versatility in drug design. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural Analogues and Their Modifications
Physicochemical Properties
- Lipophilicity: The brominated analogue (5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole) exhibits higher logP compared to the chloro-methyl derivative due to bromine’s larger atomic radius and polarizability .
- Solubility : The piperidine-substituted analogue (3-(4-methoxyphenyl)-5-(piperidin-3-yl)-1,2,4-oxadiazole hydrochloride) demonstrates improved aqueous solubility owing to its ionic hydrochloride salt form .
- Stability : The reference compound’s stability under dry conditions contrasts with analogues containing labile groups (e.g., thiophene in 1d), which may require specialized storage .
Anticancer Activity
The compound 1d (5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole) induces apoptosis in breast cancer cells (T47D) by arresting the G₁ phase and binding to TIP47, an IGF II receptor-binding protein . In contrast, the reference compound lacks reported anticancer activity, likely due to the absence of a thiophene or trifluoromethyl group, which are critical for target engagement in 1d.
Antimicrobial Potential
Triazole and thiadiazole analogues (e.g., QV-5573) exhibit antimicrobial activity, but 1,2,4-oxadiazoles generally show weaker effects unless paired with sulfonamide or triazole moieties . The reference compound’s bioactivity remains unexplored in the provided evidence.
Biological Activity
5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its medicinal properties, mechanisms of action, and relevant research findings.
- IUPAC Name : 5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Molecular Formula : C17H15ClN2O3
- Molecular Weight : 330.77 g/mol
- CAS Number : 421584-03-4
| Property | Value |
|---|---|
| IUPAC Name | 5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
| Molecular Formula | C17H15ClN2O3 |
| Molecular Weight | 330.77 g/mol |
| CAS Number | 421584-03-4 |
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxic Effects
In a study assessing the biological activity of oxadiazole derivatives, compounds exhibited IC50 values in the sub-micromolar range against human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The compound is hypothesized to induce apoptosis through specific pathways, which may involve the inhibition of key enzymes or receptors associated with cancer proliferation .
Antimicrobial and Anti-inflammatory Properties
5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has also been studied for its antimicrobial and anti-inflammatory activities. The compound's structure allows it to interact with bacterial enzymes and inflammatory mediators effectively.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in inflammatory pathways.
- Disruption of Bacterial Cell Walls : Similar compounds have shown the ability to disrupt bacterial cell wall synthesis, leading to cell lysis .
Table 2: Biological Activity Comparison
| Compound | Anticancer Activity (IC50) | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole | Sub-micromolar range | Moderate | High |
| Doxorubicin | 0.12–2.78 µM | N/A | Moderate |
| Other Oxadiazole Derivatives | Varies (0.12–15.63 µM) | Varies | Varies |
Research Findings
Recent studies have highlighted the potential of oxadiazole derivatives as promising candidates for drug discovery due to their diverse biological activities:
- Antitumor Studies : A review indicated that certain oxadiazole derivatives showed higher cytotoxic effects than established chemotherapeutics like doxorubicin .
- Mechanism-Based Approaches : Investigations into the mechanisms of these compounds revealed their ability to selectively inhibit cancer-related enzymes at nanomolar concentrations .
Q & A
Basic: What synthetic routes are recommended for synthesizing 5-[(4-Chloro-3-methylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring. Key steps include:
- Cyclocondensation : Reacting substituted amidoximes with activated carbonyl groups under reflux conditions. For example, ethanol or dichloromethane are common solvents, and glacial acetic acid may serve as a catalyst .
- Functionalization : Introducing the 4-chloro-3-methylphenoxy moiety via nucleophilic substitution or Mitsunobu reactions.
Critical Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 70–90°C (reflux) |
| Solvent | Ethanol, DCM |
| Catalyst | Acetic acid (5 drops) |
| Yield optimization requires strict control of stoichiometry and reaction time (4–6 hours) . |
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments. The 4-methoxyphenyl group shows distinct aromatic protons at δ 6.8–7.2 ppm.
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm) and C-O (1250 cm) validate the oxadiazole and ether linkages.
- Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
X-ray crystallography (e.g., as in triazole analogs ) resolves ambiguous structural features but requires high-purity crystals.
Advanced: How can researchers resolve contradictions in reaction outcomes during synthesis?
Methodological Answer:
Contradictions often arise from competing reaction pathways. For example:
- Byproduct Formation : Use of phenylhydrazine derivatives (e.g., 4-methoxyphenylhydrazine) may yield unexpected indole or pyrazole byproducts due to cyclization .
Mitigation Strategies :
Reagent Screening : Test alternative hydrazines or aldehydes.
Kinetic Control : Adjust reaction time and temperature to favor the desired pathway.
Chromatographic Monitoring : TLC or HPLC tracks intermediate formation.
Advanced: What strategies optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while ethanol minimizes side reactions .
- Catalyst Tuning : Lewis acids (e.g., ZnCl) or Brønsted acids (e.g., HSO) accelerate cyclization.
- Workup Protocols : Precipitation (via solvent evaporation) or column chromatography isolates high-purity intermediates.
Advanced: How do electronic effects of substituents influence reactivity and bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (e.g., Cl) : Increase oxadiazole ring stability but may reduce nucleophilic reactivity at the methylphenoxy group.
- Electron-Donating Groups (e.g., OMe) : Enhance resonance stabilization, as seen in analogs with 4-methoxyphenyl groups .
SAR Insights :
| Substituent | Effect on Reactivity | Bioactivity Trend |
|---|---|---|
| 4-Cl | Stabilizes ring | Increased antimicrobial activity |
| 4-OMe | Enhances solubility | Modulates receptor binding |
Advanced: What challenges arise in X-ray crystallographic analysis of this compound?
Methodological Answer:
- Crystal Growth : Low solubility in common solvents necessitates vapor diffusion techniques.
- Disorder in Flexible Groups : The methylphenoxy side chain may require constrained refinement.
- Data Collection : High-resolution detectors (e.g., Cu-Kα radiation) mitigate weak diffraction from light atoms .
Advanced: How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer:
- Core Modifications : Replace the oxadiazole with triazole or thiadiazole rings to assess heterocycle impact .
- Substituent Variation : Introduce halogen (F, Br) or alkyl groups at the 3-methyl position to probe steric effects.
- Pharmacophore Mapping : Use docking studies to prioritize analogs with predicted binding affinities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
